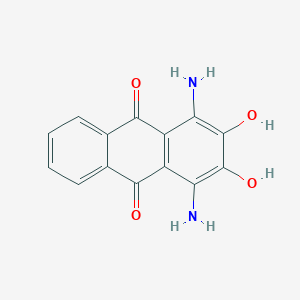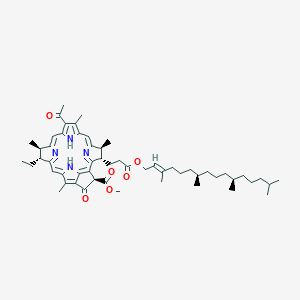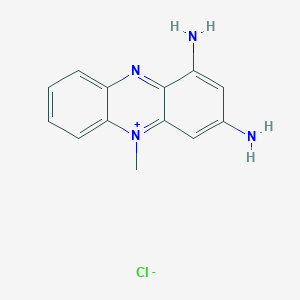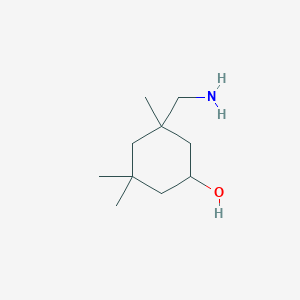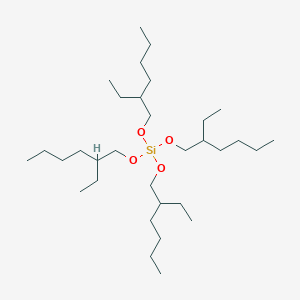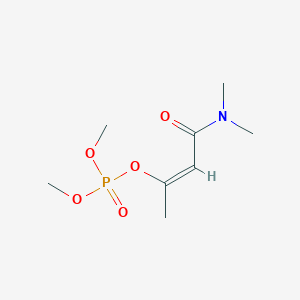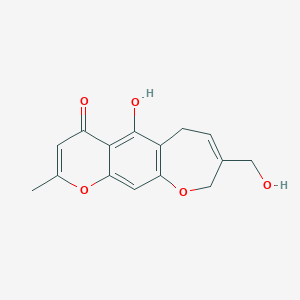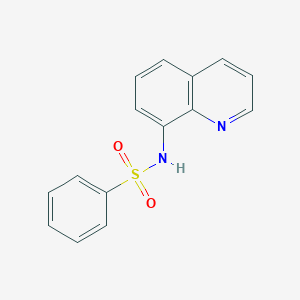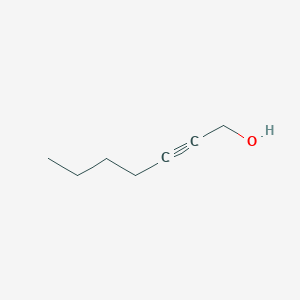![molecular formula C16H22HgN6O7 B092593 [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate CAS No. 113-50-8](/img/structure/B92593.png)
[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate involves the inhibition of enzymes involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
生化学的および生理学的効果
The biochemical and physiological effects of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate have been studied extensively. In vitro studies have shown that this compound induces apoptosis in cancer cells and inhibits the production of pro-inflammatory cytokines. In addition, in vivo studies have shown that this compound has anti-tumor activity and may be useful in the treatment of cancer.
実験室実験の利点と制限
One of the advantages of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate is its potential use in cancer treatment. However, one of the limitations of this compound is its toxicity, which may limit its use in clinical settings. In addition, further studies are needed to determine the optimal dosage and administration of this compound.
将来の方向性
There are several future directions for the study of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate. One direction is the development of more effective and less toxic derivatives of this compound for use in cancer treatment. In addition, further studies are needed to determine the optimal dosage and administration of this compound. Furthermore, the potential use of this compound in the treatment of inflammatory diseases should be explored. Finally, the environmental impact of this compound should be investigated to determine its potential toxicity and effect on ecosystems.
Conclusion:
In conclusion, [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate is a chemical compound with potential applications in various fields of scientific research. Its mechanism of action involves the inhibition of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. While this compound has potential advantages, such as its anti-tumor activity, its toxicity may limit its use in clinical settings. Further studies are needed to determine the optimal dosage and administration of this compound and to explore its potential use in the treatment of inflammatory diseases.
合成法
The synthesis method of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate involves the reaction of 1,3-dimethyl-2-oxopurin-6-olate and [3-(3-carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+). The reaction takes place in the presence of a catalyst and under controlled conditions to obtain the desired product.
科学的研究の応用
[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate has potential applications in various fields of scientific research, including medicine, biochemistry, and environmental science. In medicine, this compound has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
特性
CAS番号 |
113-50-8 |
|---|---|
製品名 |
[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate |
分子式 |
C16H22HgN6O7 |
分子量 |
611 g/mol |
IUPAC名 |
[3-(3-carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/C9H15N2O5.C7H8N4O2.Hg/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3,12H,1-2H3;/q;;+1/p-1 |
InChIキー |
GIBHJHXHKFXGMX-UHFFFAOYSA-M |
SMILES |
CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].COC(CNC(=O)NC(=O)CCC(=O)O)C[Hg+] |
正規SMILES |
CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].COC(CNC(=O)NC(=O)CCC(=O)O)C[Hg+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



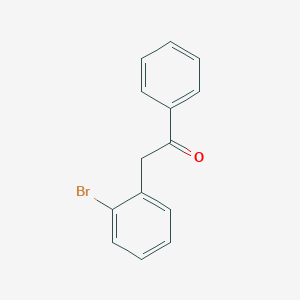

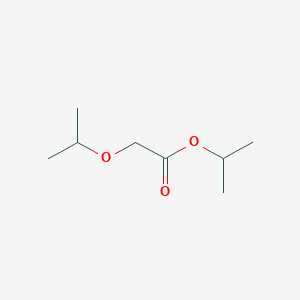
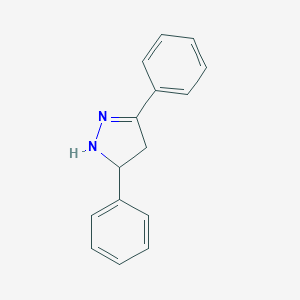
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
